![molecular formula C17H19N3O2 B2860743 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2195952-90-8](/img/structure/B2860743.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3) and has been shown to have immunosuppressive and anti-inflammatory effects. Additionally, we will also list future directions for research on this compound.
Scientific Research Applications
- The compound was synthesized via a three-step procedure, which included a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- The compound was evaluated for inhibitory potency against specific kinases harboring a rare cysteine in the hinge region: MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 .
- MPS1, also known as threonine and tyrosine kinase (TTK), is a potential therapeutic target for various malignancies, including triple-negative breast cancer .
- Researchers designed this compound as a potential irreversible inhibitor of MPS1, building upon the structure of a reversible MPS1 inhibitor .
- Given its inhibitory activity against MPS1, this compound could be explored as a targeted therapy for triple-negative breast cancer and other malignancies .
Synthesis and Structure
Biological Activity and Target Kinases
Potential Therapeutic Applications
Covalent Inhibitors and Drug Development
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-16(12)22-10-17(21)18-9-14-8-15(13-6-7-13)20-11-19-14/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDZGAFBSWRMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(o-tolyloxy)acetamide |
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